3-Ethyl-1h-pyrazole-5-carboxamide
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Overview
Description
3-Ethyl-1h-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1h-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1h-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and amides. These products have diverse applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Ethyl-1h-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the development of agrochemicals, such as fungicides and insecticides
Mechanism of Action
The mechanism of action of 3-Ethyl-1h-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-5-carboxamide: Similar structure but lacks the ethyl group.
3-Methyl-1H-pyrazole-5-carboxamide: Contains a methyl group instead of an ethyl group.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide: Contains additional substituents like chlorine and methyl groups
Uniqueness
3-Ethyl-1h-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Biological Activity
3-Ethyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, a five-membered structure containing two nitrogen atoms. Its molecular formula is C6H10N4O, and it is characterized by the presence of an ethyl group at the 3-position and a carboxamide group at the 5-position. These structural components are crucial for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as succinate dehydrogenase (SDH) and various kinases, including p38 MAPK. These interactions can modulate cellular signaling pathways, impacting processes like inflammation and cell proliferation .
- Receptor Modulation : The compound acts as a ligand for specific receptors, influencing signaling cascades that are critical in disease mechanisms, such as cancer and inflammatory responses .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. For example, studies indicate that related pyrazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 7.81 to 250 μg/ml depending on the strain .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. For instance, derivatives of pyrazole have shown promising results in inhibiting cancer cell growth through mechanisms involving kinase inhibition .
Case Study 1: Inhibition of Kinases
A study focusing on the inhibition of kinases by pyrazole derivatives highlighted that this compound could effectively inhibit p38 MAPK activity. This inhibition was associated with reduced inflammatory responses in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was evaluated against biofilm-forming bacteria. Results indicated that the compound significantly reduced biofilm formation in Staphylococcus epidermidis, with MIC values demonstrating effectiveness even at low concentrations (as low as 3.91 μg/ml) against certain strains .
Summary of Key Findings
Properties
IUPAC Name |
5-ethyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-4-3-5(6(7)10)9-8-4/h3H,2H2,1H3,(H2,7,10)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMFQVLABCULLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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